

Spectroscopic Profile of 1,4-Pentadien-3-one: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Pentadien-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Pentadien-3-one** (also known as divinyl ketone), a molecule of significant interest in organic synthesis. Due to the limited availability of complete, published spectroscopic data for the parent compound, this guide also includes detailed data for the well-characterized derivative, (1E,4E)-1,5-diphenyl-**1,4-pentadien-3-one**, to serve as a valuable reference.

Spectroscopic Data of 1,4-Pentadien-3-one (Divinyl Ketone)

Direct spectroscopic data for the parent **1,4-Pentadien-3-one** is not extensively published. However, mass spectrometry and infrared spectroscopy data are available and summarized below.

Mass Spectrometry

The electron ionization mass spectrum of **1,4-Pentadien-3-one** is characterized by a primary fragmentation pattern that reflects its molecular structure.

Table 1: Mass Spectrometry Data for **1,4-Pentadien-3-one**

m/z	Relative Intensity	Putative Fragment
55	Top Peak	$[\text{C}_3\text{H}_3\text{O}]^+$ or $[\text{C}_4\text{H}_7]^+$
27	2nd Highest	$[\text{C}_2\text{H}_3]^+$
54	3rd Highest	$[\text{C}_4\text{H}_6]^+$

Data sourced from PubChem CID 543199.[1]

Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of **1,4-Pentadien-3-one** is available, though detailed peak assignments are not extensively documented in readily accessible literature. The characteristic absorptions would be expected in the regions of C=O stretching (around $1700\text{-}1680\text{ cm}^{-1}$) and C=C stretching (around $1640\text{-}1620\text{ cm}^{-1}$).

Spectroscopic Data of (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one

The spectroscopic data for the diphenyl derivative is well-documented and provides a useful analogue for understanding the spectral characteristics of the pentadienone core.

^1H NMR Spectroscopy

The ^1H NMR spectrum of (1E,4E)-1,5-diphenyl-**1,4-pentadien-3-one** in CDCl_3 shows characteristic signals for the olefinic and aromatic protons.

Table 2: ^1H NMR Data for (1E,4E)-1,5-Diphenyl-**1,4-pentadien-3-one**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.71	d	2H	H α (protons on the double bond adjacent to the phenyl groups)
7.59	m	4H	Aromatic protons (ortho)
7.49 - 7.27	m	6H	Aromatic protons (meta, para)
7.08	d	2H	H β (protons on the double bond adjacent to the carbonyl group)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 3: ¹³C NMR Data for (1E,4E)-1,5-Diphenyl-**1,4-pentadien-3-one**

Chemical Shift (ppm)	Assignment
~189	C=O (Ketone)
~143	C α (Olefinic, adjacent to phenyl)
~135	Aromatic (quaternary)
~130	Aromatic (CH)
~129	Aromatic (CH)
~128	Aromatic (CH)
~126	C β (Olefinic, adjacent to carbonyl)

Note: These are approximate chemical shift values. Quaternary carbons typically show lower intensity peaks.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the carbonyl and alkene functional groups.

Table 4: IR Spectroscopy Data for (1E,4E)-1,5-Diphenyl-**1,4-pentadien-3-one**

Frequency (cm ⁻¹)	Description
~1650	C=O stretch (conjugated ketone)
~1600, ~1580	C=C stretch (alkene and aromatic)
~980	C-H bend (trans-alkene)

Mass Spectrometry

The mass spectrum of the diphenyl derivative shows a prominent molecular ion peak.

Table 5: Mass Spectrometry Data for (1E,4E)-1,5-Diphenyl-**1,4-pentadien-3-one**

m/z	Relative Intensity	Putative Fragment
234	High	[M] ⁺ (Molecular Ion)
233	High	[M-H] ⁺
205	Moderate	[M-CHO] ⁺
131	High	[C ₉ H ₇ O] ⁺
103	High	[C ₇ H ₅ O] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR

- **Sample Preparation:** Accurately weigh 5-20 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[2] The solution should be homogeneous.
- **Filtration:** Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[3]
- **Spectrometer Setup:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.
 - Tune and match the probe for the nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:**
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative ^{13}C NMR, a longer relaxation delay and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).^{[4][5]}
 - Acquire the free induction decay (FID) data.
- **Data Processing:**
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks have a pure absorption lineshape.
 - Perform baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR for Liquids

- Blank Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of the liquid sample directly onto the surface of the ATR crystal.
- Data Acquisition: Acquire the infrared spectrum. The IR beam will penetrate a short distance into the sample.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Transmission IR for Liquids (Neat Sample)

- Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[6]
- Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[6]
- Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent like isopropanol. Store the plates in a desiccator.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

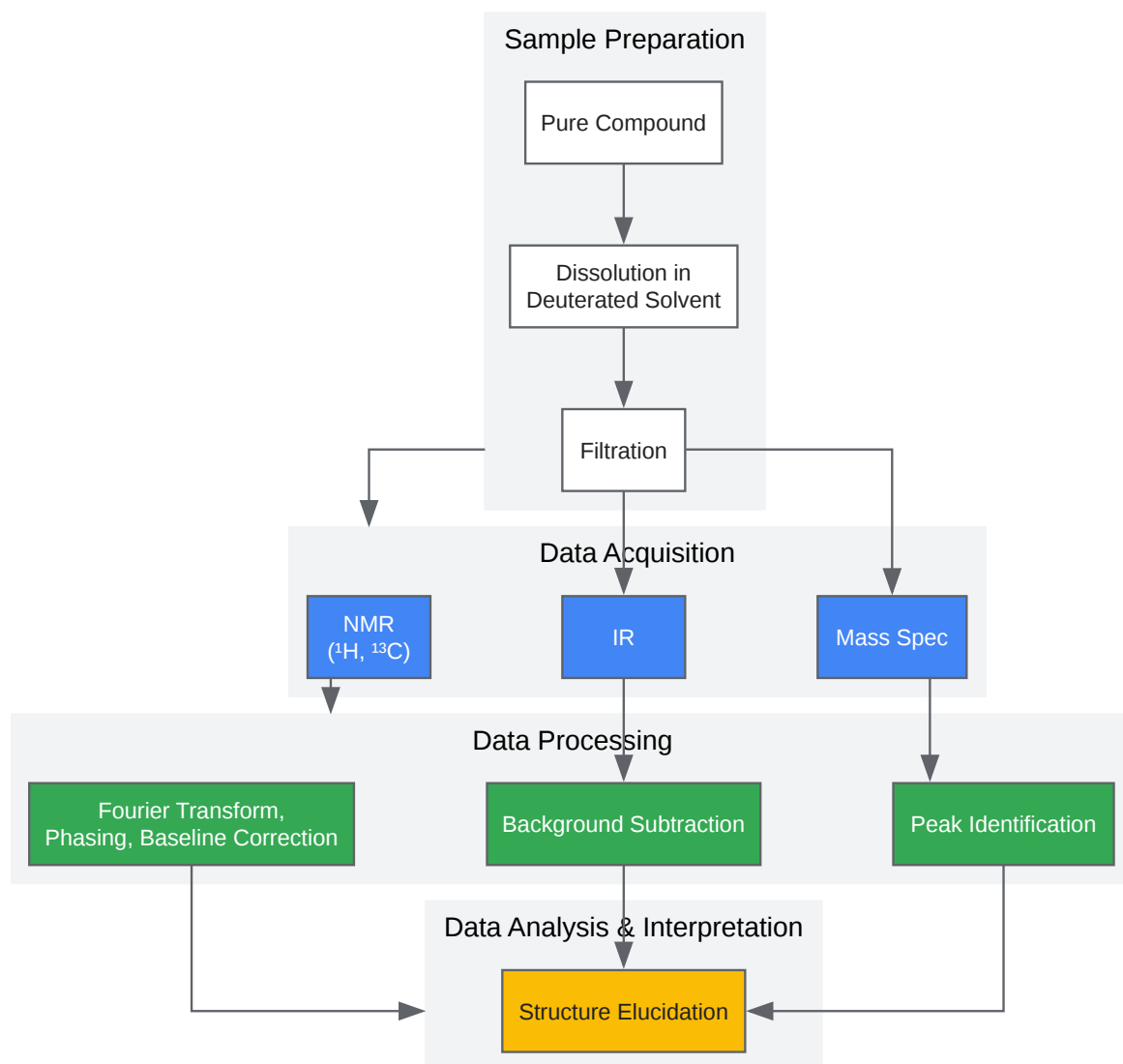
- **Sample Introduction:** Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized in a high vacuum environment.^[7]
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[8] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Spectrum Generation:** A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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